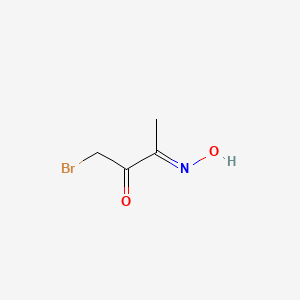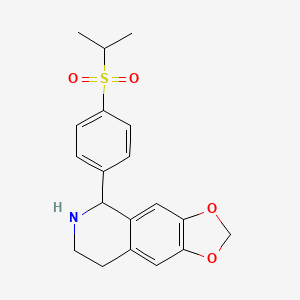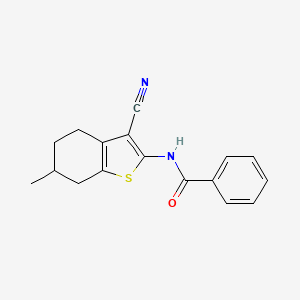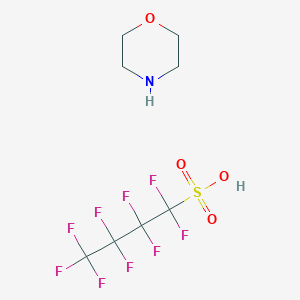
5,5'-Dicyano-3-(4-sulfobutyl)-1,1',3'-triethylimidacarbocyanine betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is a synthetic organic compound that belongs to the class of cyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine typically involves the condensation of appropriate imidazole derivatives with cyano and sulfobutyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine has several scientific research applications, including:
Fluorescent Probes: Used as a fluorescent dye in microscopy and flow cytometry to label and visualize biological molecules.
Molecular Imaging: Employed in imaging techniques to study cellular processes and molecular interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules such as proteins, nucleic acids, and lipids.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Wirkmechanismus
The mechanism of action of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with specific molecular targets, such as nucleic acids or proteins, and emit light upon excitation. This property makes it useful for imaging and detection applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3: Another cyanine dye with similar fluorescent properties but different chemical structure.
Cy5: A cyanine dye with a longer wavelength emission compared to 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine.
FITC: A fluorescein-based dye with different spectral properties and applications.
Uniqueness
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is unique due to its specific chemical structure, which imparts distinct spectral properties and reactivity. Its sulfobutyl group enhances its solubility in aqueous solutions, making it particularly useful for biological applications.
Eigenschaften
CAS-Nummer |
32634-36-9 |
|---|---|
Molekularformel |
C29H32N6O3S |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
4-[6-cyano-2-[(E,3E)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3 |
InChI-Schlüssel |
YWYCGJBGMVFFMH-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C/C=C/C3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)

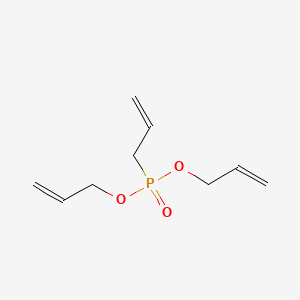
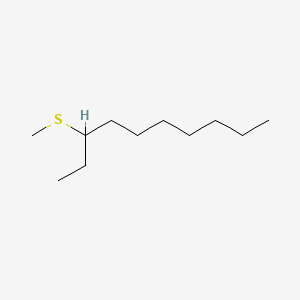
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)

